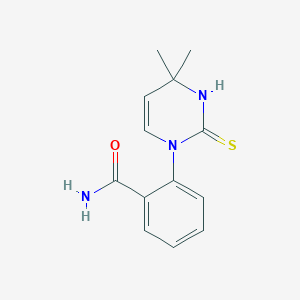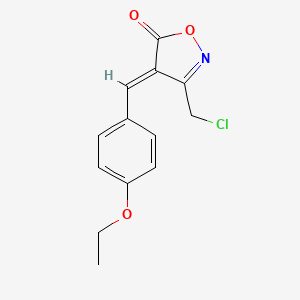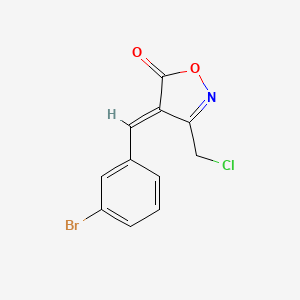
4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives is a topic of interest due to their potential as antiseptic agents and their antiproliferative activity against cancer cell lines. For instance, novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives have been synthesized with specific ClogP values to enhance their antibacterial activities against various bacteria, including MRSA and P. aeruginosa . Additionally, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one demonstrates the versatility of triazine derivatives in forming crystalline structures with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . The reactivity of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol towards carbonyl compounds has been investigated, leading to the synthesis of novel triazolotriazine and triazolophthalazine derivatives .
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by their ability to form stable crystalline structures with specific space groups and dimensions. For example, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one crystallizes in the monoclinic space group P2(1)/c, with a density of 1.567 g/cm³ and is stabilized by hydrogen bonding and pi-pi stacking interactions . The crystal structure of these compounds is crucial for understanding their physical properties and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of triazine derivatives with various reagents leads to the formation of a wide range of compounds with potential biological activities. For instance, the interaction of dicyandiamides with thioamides results in the formation of 6-alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols, which are synthesized through a mechanism involving the initial formation of a monosulphide, followed by rearrangement and cyclization . The versatility in chemical reactions of triazine derivatives allows for the design of compounds with specific properties and activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure and the substituents attached to the triazine ring. The antibacterial and antiproliferative activities of these compounds are often related to their lipophilicity, as indicated by their ClogP values . The solvent-free microwave synthesis of amino derivatives of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine demonstrates the potential for "green chemistry" approaches in the synthesis of triazine derivatives . The physical properties, such as crystallinity and density, are determined by X-ray diffraction studies and are essential for the identification and characterization of these compounds .
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis
- Synthesis Process : Utilizes microwave irradiation for the solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. This process leads to the formation of fused heterobicyclic nitrogen systems like 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones and others. Some of these products exhibit anticancer activity against various cancer cell lines (Saad, Youssef, & Mosselhi, 2011).
Antitumor Activity
- Cancer Research : Certain derivatives, particularly 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives, show modest to high activity against human tumor cell lines, including leukemia, CNS cancer, and breast cancer (Brzozowski & Saczewski, 2002).
Antithyroidal Agents
- Endocrine Research : Certain 1,6-dihydro-1,3,5-triazine-6-thiones display appreciable antithyroidal activity, indicating potential applications in thyroid-related treatments (Prasad & Srivastava, 1993).
Electrochemical Behavior
- Electrochemistry : Studies show the electroreduction behavior of triazine derivatives, which could have implications in various chemical and biological processes (Farzinnejad et al., 2005).
Antibacterial and Anticancer Properties
- Microbial and Cancer Research : Some thienyl-triazine-sulphonamide conjugates display powerful antibacterial properties and promising cytotoxicity against specific cancer cell lines (Aly et al., 2015).
Antiseptic Properties
- Medical Application : Novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives exhibit strong antiseptic properties against a range of bacteria, including MRSA and VRE (Maeda, Kita, & Meguro, 2009).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol” were not found, it’s worth noting that 1,3,5-triazines are a class of compounds that continue to be the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . They also display a range of pharmacological effects .
Eigenschaften
IUPAC Name |
4-amino-2-thiophen-2-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c8-6-9-5(10-7(12)11-6)4-2-1-3-13-4/h1-3,5H,(H4,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTRXLJYISLKFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)








![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)